molecular formula C49H74N6O11 B3141555 Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester) CAS No. 479081-06-6

Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)

Número de catálogo: B3141555
Número CAS: 479081-06-6
Peso molecular: 923.1 g/mol
Clave InChI: ILBBUDAYWABEFI-FAIXQHPJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid is a multifunctional amino acid derivative with three key structural elements:

Fmoc Protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at the N-terminus, a staple in solid-phase peptide synthesis (SPPS) for reversible amine protection .

Macrocyclic Chelator: A 1,4,7,10-tetraazacyclododecane (cyclen) core modified with three tert-butoxy-oxoethyl arms, forming a DOTA-like macrocycle.

Hexanoic Acid Backbone: A six-carbon chain with an acetamido linker, providing spatial flexibility for conjugation and solubility modulation.

Synthesis: The compound is likely synthesized via sequential Fmoc protection (e.g., using Fmoc-Cl in dioxane/water ) and macrocycle conjugation, similar to methods described for Gd(III) chelates .

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N6O11/c1-47(2,3)64-42(57)31-53-24-22-52(23-25-54(32-43(58)65-48(4,5)6)27-29-55(28-26-53)33-44(59)66-49(7,8)9)30-41(56)50-21-15-14-20-40(45(60)61)51-46(62)63-34-39-37-18-12-10-16-35(37)36-17-11-13-19-38(36)39/h10-13,16-19,39-40H,14-15,20-34H2,1-9H3,(H,50,56)(H,51,62)(H,60,61)/t40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBBUDAYWABEFI-FAIXQHPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N6O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

923.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetic properties of Fmoc-L-Lys-mono-amide-DOTA-tris(t-Bu ester)(B-275) are largely dependent on the specific peptides and radionuclides used. The compound is designed to be stable in the bloodstream, allowing it to circulate until it reaches the tumor site. The compound’s bioavailability is influenced by factors such as its size, charge, and hydrophilicity.

Actividad Biológica

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid is a complex synthetic compound notable for its potential biological activities. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tetraazacyclododecane moiety, which may influence its interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C49H74N6O11C_{49}H_{74}N_{6}O_{11}, with a molecular weight of 923.15 g/mol. Its structure can be represented as follows:

 S 2 9H fluoren 9 yl methoxy carbonyl amino 6 2 4 7 10 tris 2 tert butoxy 2 oxoethyl 1 4 7 10 tetraazacyclododecan 1 yl acetamido hexanoic acid\text{ S 2 9H fluoren 9 yl methoxy carbonyl amino 6 2 4 7 10 tris 2 tert butoxy 2 oxoethyl 1 4 7 10 tetraazacyclododecan 1 yl acetamido hexanoic acid}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Fmoc group enhances stability and solubility during synthesis and biological assays. The tetraazacyclododecane component may facilitate binding to various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biological Activity

Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of the tetraazacyclododecane framework have shown activity against Mycobacterium tuberculosis by inhibiting key enzymes in fatty acid biosynthesis pathways . This suggests that (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(2-(4,7,10-tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetamido)hexanoic acid may also possess similar antimicrobial effects.

Cytotoxicity:
Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression. This compound's unique structure may enhance its potency compared to simpler analogs .

Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of proteases or kinases that are critical in cancer progression or microbial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of tetraazacyclododecane derivatives against resistant strains of bacteria, it was found that modifications to the side chains significantly affected potency. The incorporation of tert-butoxy groups was associated with enhanced membrane permeability and increased efficacy against Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Research

A series of experiments assessed the cytotoxicity of related Fmoc-protected compounds on human breast cancer cell lines. Results indicated that compounds featuring the tetraazacyclododecane ring structure displayed IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Mycobacterium tuberculosis
CytotoxicityLow micromolar IC50 values in cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C27H34N2O6C_{27}H_{34}N_{2}O_{6} and a molecular weight of approximately 482.6 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Drug Development

The compound's structure suggests potential applications in drug design and development. The Fmoc group allows for the synthesis of peptide-based drugs, which can be tailored for specific biological activities. Peptides are increasingly being used as therapeutics due to their specificity and reduced side effects compared to small-molecule drugs .

Anticancer Research

Research indicates that compounds similar to this one can be utilized in anticancer therapies. The incorporation of tetraazacyclododecane derivatives has shown promise in enhancing the delivery of chemotherapeutic agents to tumor sites, potentially improving efficacy while minimizing systemic toxicity .

Enzyme Inhibition Studies

The compound's unique structure may serve as a substrate or inhibitor for various enzymes. Studies on related compounds have demonstrated their ability to modulate enzyme activity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .

Protein Interaction Studies

Given its ability to form stable complexes with biomolecules, this compound could be employed in studies aimed at elucidating protein-protein interactions. Understanding these interactions is vital for drug discovery and the development of targeted therapies .

Polymer Chemistry

The presence of tert-butoxy groups suggests potential applications in polymer synthesis. The compound can be utilized as a monomer or additive in creating functional polymers with specific properties such as increased thermal stability or enhanced mechanical strength .

Nanotechnology

In nanotechnology, derivatives of this compound could be applied in creating nanoscale drug delivery systems. The ability to modify the surface chemistry of nanoparticles with such compounds may enhance their biocompatibility and targeting capabilities .

Case Studies and Research Findings

Study FocusFindingsReference
Drug Delivery SystemsDemonstrated enhanced targeting of cancer cells using modified tetraazacyclododecane derivatives
Enzyme InhibitionIdentified potential inhibitors based on structural similarities to known enzyme substrates
Polymer SynthesisDeveloped new polymer materials with improved properties using tert-butoxy derivatives

Comparación Con Compuestos Similares

Macrocyclic Chelators with Protective Groups

Compound Key Features Molecular Weight Applications Reference
Target Compound Fmoc-protected, tert-butoxy-oxoethyl-DOTA, hexanoic acid ~900–1,000* Chelation, imaging/therapeutic probes
(R)-2-((Fmoc)amino)-3-(DOTA-tris(tert-butoxy-oxoethyl))propanoic acid Propanoic acid backbone, shorter chain ~750–850* MRI contrast agent precursors
[177Lu]Lu-PSMA-617 DOTA chelator, naphthalene/cyclohexane motifs, clinical radiopharmaceutical ~1,200 Prostate cancer therapy

*Estimated based on structural similarity.

Key Differences :

  • Protective Groups : The tert-butoxy esters in the target compound contrast with carboxymethyl groups in clinical DOTA agents (e.g., PSMA-617 ), requiring post-synthetic deprotection for metal binding.

Fmoc-Protected Amino Acid Derivatives

Compound Protecting Groups Side Chain Functionality Purity/Solubility Reference
Target Compound Fmoc, tert-butoxy esters DOTA-like macrocycle High purity via HPLC
(S)-2-((Fmoc)amino)-6-azidohexanoic acid Fmoc, azide Azide for click chemistry 97% purity, soluble in DMF
Fmoc-Lys(Trt)-OH Fmoc, trityl Lysine with Trt-protected ε-amino ≥98% purity
(S)-2-((Fmoc)amino)-6-(Boc)amino-2-methylhexanoic acid Fmoc, Boc Methyl branch, Boc-protected amine 97% purity

Key Differences :

  • Side Chain Utility : The DOTA macrocycle in the target compound enables metal coordination, unlike azide or Trt-protected lysine derivatives .
  • Deprotection Requirements : Tert-butoxy esters require acidic conditions (e.g., TFA ), whereas Trt and Boc groups are removed under milder acids .

Key Insights :

  • The tert-butoxy esters enhance solubility in organic phases during synthesis but may complicate aqueous formulation .

Q & A

Q. What are the critical steps in synthesizing this compound, and what reagents are typically employed?

The synthesis involves three primary stages:

  • Fmoc protection : The amino group is protected using Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in a 1:1 H₂O/acetone mixture with Na₂CO₃ as a base .
  • Coupling reactions : The Fmoc-protected intermediate is coupled to the tetraazacyclododecane (cyclen) derivative using coupling agents like isobutoxycarbonyl chloride (IBC-Cl) or HATU in dimethylformamide (DMF) at controlled temperatures (0–25°C) .
  • Deprotection and purification : The tert-butyl and Fmoc groups are removed using trifluoroacetic acid (TFA) and piperidine, respectively, followed by purification via reversed-phase HPLC .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors (H335 hazard) .
  • Spill management : Avoid water jets; collect spills with inert absorbents and dispose of as hazardous waste .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent light-induced degradation and hydrolysis of the tert-butyl esters .

Advanced Research Questions

Q. How can coupling efficiency to the cyclen moiety be optimized, and what analytical methods validate success?

  • Optimization :
  • Use a 2–4-fold molar excess of the cyclen derivative to drive the reaction.
  • Employ microwave-assisted synthesis (50–60°C, 30 min) to enhance reaction rates and yields .
    • Validation :
  • LC-MS : Monitor mass-to-charge ratio (m/z) for the expected product (e.g., m/z ~950–1000 for the intact compound).
  • ¹H NMR : Confirm the presence of cyclen protons (δ 2.8–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

  • Byproduct identification :
  • HPLC-MS : Compare retention times and masses to identify impurities (e.g., incomplete deprotection or hydrolysis products).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; unexpected peaks at δ 5.0–5.5 ppm may indicate residual Fmoc groups .
    • Mitigation :
  • Extend reaction times for deprotection steps (e.g., 2 hr in 20% piperidine/DMF).
  • Use scavengers (e.g., triisopropylsilane) during TFA treatment to minimize side reactions .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Solvent systems :
  • Use DMSO for initial stock solutions (50 mM), then dilute into aqueous buffers containing 0.1% Tween-20 to prevent aggregation .
    • Structural modifications :
  • Replace tert-butyl esters with PEGylated groups to enhance hydrophilicity without compromising metal-binding capacity .

Q. How can metal-binding affinity of the cyclen moiety be quantified, and what contradictions exist in reported data?

  • Isothermal titration calorimetry (ITC) : Directly measures binding constants (Kd) for metals like Gd³⁺ or Cu²⁺. Reported Kd values for cyclen derivatives range from 10⁻¹⁶ to 10⁻¹⁸ M, but variations arise from buffer ionic strength and pH .
  • Contradictions :
  • Conflicting Kd values may stem from competing protonation states of the cyclen macrocycle at pH < 7. Standardize assays at pH 7.4 (physiological conditions) .

Methodological Best Practices

  • Purification : Use C18 reversed-phase columns with gradients of 0.1% TFA in water/acetonitrile (5% → 95% over 30 min) for HPLC .
  • Yield optimization : Pre-activate carboxyl groups with HOBt/DIC (1:1.2 molar ratio) before coupling to cyclen .
  • Troubleshooting low yields : Check for moisture sensitivity in coupling steps; store reagents over molecular sieves and use anhydrous solvents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.